2-Chloro-3-ethoxypyridine
Overview
Description
2-Chloro-3-ethoxypyridine is a chemical compound with the molecular formula C7H8ClNO . It is used in various chemical reactions and has significant applications in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Chloro-3-hydroxypyridine and Iodoethane . The exact synthetic routes and conditions may vary depending on the specific requirements of the synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom and an ethoxy group attached at the 2nd and 3rd positions respectively . The molecular weight of this compound is 157.60 .
Chemical Reactions Analysis
The specific chemical reactions involving this compound can vary widely depending on the context. For instance, it can participate in various organic reactions, including but not limited to substitution reactions, addition reactions, and redox reactions .
Physical and Chemical Properties Analysis
This compound has a density of 1.166 g/cm3, a boiling point of 228.1°C, and a flash point of 91.8°C . It also has certain chemical properties such as reactivity with various chemical reagents, stability under certain conditions, and solubility in various solvents .
Scientific Research Applications
Chemical Synthesis and Reactivity
- Reactions with Hydrochloric Acid: Bromo-derivatives of 2- and 3-ethoxypyridine, including 2-Chloro-3-ethoxypyridine, have been studied for their reactions with hydrochloric acid. These reactions result in the formation of hydroxypyridines and dihydroxypyridines, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Hertog & Bruyn, 2010).
Mechanistic Studies in Organic Chemistry
Aminations Involving Pyridyne Intermediate
Studies on the aminations of halopyridines, including this compound, suggest a mechanism involving pyridyne intermediates. This research enhances understanding of reaction pathways and intermediates in organic chemistry (Pieterse & Hertog, 2010).
Lithiation Pathway Analysis
The lithiation pathway of this compound has been investigated, providing insights into reaction mechanisms and intermediate formation in organic synthesis (Gros, Choppin, & Fort, 2003).
Applications in Pesticide and Medicine Synthesis
- Conversion to 2-Chloronicotinic Acid: Research on the biotransformation of 2-Chloro-3-cyanopyridine to 2-chloronicotinic acid highlights its potential as a key precursor in the synthesis of pesticides and medicines (Jin et al., 2011).
Spectroscopic Analysis for Structural Elucidation
- Vibrational and Electronic Spectra Studies: Density functional theory studies on the vibrational and electronic spectra of related compounds such as 2-Chloro-6-methoxypyridine provide critical insights into the structural features of these compounds, aiding in their characterization and application in various fields (Arjunan et al., 2011).
Synthesis of Derivatives with Antimicrobial Properties
- Synthesis of Pyrido-Thieno-Pyrimidinone Derivatives: The synthesis of new 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido derivatives from this compound demonstrates its utility in creating compounds with potential antimicrobial activities (Fayed et al., 2014).
Future Directions
The future directions for the study and application of 2-Chloro-3-ethoxypyridine could involve further exploration of its synthesis methods, investigation of its reactivity in various chemical reactions, and development of its applications in the field of organic synthesis . However, specific future directions would depend on the ongoing research and emerging needs in the field of chemistry.
Properties
IUPAC Name |
2-chloro-3-ethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDYDIGWWLACKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485195 | |
Record name | 2-chloro-3-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63756-58-1 | |
Record name | 2-chloro-3-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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